Pentyl isobutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-7-11-9(10)8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGGIIOLYXRSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074341 | |

| Record name | Propanoic acid, 2-methyl-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-72-9 | |

| Record name | Amyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UEX06WJZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Pentyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isobutyrate, also known as amyl isobutyrate, is an organic compound classified as an ester. It is recognized by its characteristic fruity aroma, often described as reminiscent of apricot or pear. This property has led to its use as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1] While its primary applications are in these fields, a thorough understanding of its chemical properties and structure is essential for researchers and scientists in various disciplines, including those in drug development who may encounter this or similar ester functionalities.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, adhering to stringent data presentation and visualization requirements.

Chemical Structure

This compound is the ester formed from the condensation of 1-pentanol (B3423595) and isobutyric acid.

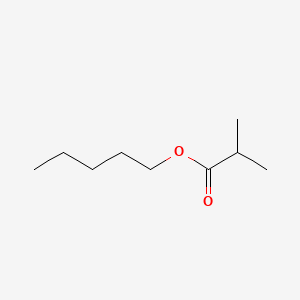

Caption: Chemical Structure of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C9H18O2 | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [1][2][3] |

| CAS Number | 2445-72-9 | [2][3] |

| IUPAC Name | pentyl 2-methylpropanoate | [1] |

| Synonyms | Amyl isobutyrate, Isobutyric acid pentyl ester | [2][4] |

| Appearance | Colorless liquid | |

| Boiling Point | 176.5 °C at 760 mmHg | [2] |

| Melting Point | -73 °C (estimate) | [2] |

| Density | 0.874 g/cm³ | [2] |

| Refractive Index | 1.3864 (estimate) | [2] |

| Flash Point | 59.4 °C | [2] |

| Solubility in Water | Insoluble | [5] |

| SMILES | CCCCCOC(=O)C(C)C | [1] |

| InChI | InChI=1S/C9H18O2/c1-4-5-6-7-11-9(10)8(2)3/h8H,4-7H2,1-3H3 | [1] |

Experimental Protocols

Synthesis: Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification, which involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[6]

Materials:

-

1-Pentanol

-

Isobutyric acid

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution (for washing)

-

Brine (saturated sodium chloride solution, for washing)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-pentanol and a molar excess of isobutyric acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for 1-2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude this compound by fractional distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for the identification and purity assessment of volatile compounds like this compound.

-

Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for this analysis.[8]

-

Injection: A split injection is typically used.

-

Temperature Program: A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program would be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.[9]

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of this compound will show characteristic fragmentation patterns that can be compared to spectral libraries for confirmation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to elucidate the chemical structure of the molecule.

-

Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent for NMR analysis of esters.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different hydrogen environments in the pentyl and isobutyryl moieties.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.

Signaling Pathways

There is currently no scientific literature to suggest that this compound has any specific interactions with biological signaling pathways. Its primary role in biological systems is as a flavoring or fragrance agent, and it is generally recognized as safe for this purpose. Therefore, a diagram of signaling pathways is not applicable.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and analysis of this compound.

Caption: Experimental Workflow for this compound

References

- 1. Amyl isobutyrate | C9H18O2 | CID 75554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Propanoic acid, 2-methyl-, pentyl ester [webbook.nist.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. chromatographyonline.com [chromatographyonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of n-Pentyl Isobutyrate

Introduction

n-Pentyl isobutyrate, also known as amyl isobutyrate, is an organic ester with the chemical formula C9H18O2.[1][2][3] It is recognized for its characteristic fruity aroma, often described as resembling apple, banana, and apricot.[4] This compound is utilized as a flavoring and fragrance agent in various consumer products, including foods, beverages, and cosmetics.[4][5] This technical guide provides a comprehensive overview of the core physical properties of n-pentyl isobutyrate, along with methodologies for its analysis, to support its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of n-pentyl isobutyrate are summarized below. These properties are crucial for understanding its behavior in various applications, from formulation to quality control.

| Property | Value |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol [1][2][5] |

| Appearance | Clear colorless liquid[4][5] |

| Odor | Fresh fruity, apple, slightly buttery[4][5] |

| Boiling Point | 176.0 to 177.0 °C at 760 mmHg[1][4][5] |

| Melting Point | -73 °C (estimate)[1] |

| Density | 0.853 to 0.862 g/cm³ at 20-25 °C[4][5] |

| Refractive Index | 1.391 to 1.421 at 20 °C[4][5] |

| Solubility | Insoluble in water; Soluble in alcohol[4] |

| Water Solubility | 117.8 mg/L at 25 °C (estimate)[4] |

| Vapor Pressure | 1.09 mmHg at 25 °C[1][4][5] |

| Flash Point | 59.4 °C (Tag Closed Cup)[1][4][5] |

| logP (octanol/water) | 3.177 (estimate)[4][5] |

| CAS Number | 2445-72-9[1][2][3] |

Logical Relationship of Key Properties

The interplay between the structural and physical properties of n-pentyl isobutyrate dictates its behavior and applications. The following diagram illustrates these relationships.

Caption: Key properties of n-pentyl isobutyrate.

Experimental Protocols

Accurate determination of physical properties is essential for quality assurance and research. Below are generalized experimental protocols for the synthesis and analysis of n-pentyl isobutyrate.

Synthesis: Fischer Esterification

n-Pentyl isobutyrate can be synthesized via the Fischer esterification of isobutyric acid and n-pentanol, using an acid catalyst.

Materials:

-

Isobutyric acid

-

n-Pentanol (Amyl alcohol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isobutyric acid and a slight molar excess of n-pentanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Reflux: Heat the mixture under reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and finally with brine.

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude n-pentyl isobutyrate by fractional distillation to obtain the final product.

Caption: Workflow for Fischer esterification synthesis.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a standard method for assessing the purity of volatile compounds like n-pentyl isobutyrate and for its quantitative analysis in complex mixtures.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary column (e.g., HP-INNOWAX, DB-5).

-

Helium or Nitrogen as carrier gas.

General Protocol:

-

Sample Preparation: Prepare a dilute solution of the n-pentyl isobutyrate sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane). Create a series of calibration standards if quantitative analysis is required.

-

Instrument Setup:

-

Injector: Set to a temperature significantly above the sample's boiling point (e.g., 250 °C) to ensure rapid volatilization.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 230 °C). This separates compounds based on their boiling points and column interactions.

-

Detector: Set the FID or MS detector temperature appropriately (e.g., 250-280 °C).

-

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: The instrument records the detector response as a function of time, producing a chromatogram. The retention time is characteristic of the compound under the specific analytical conditions.

-

Analysis:

-

Purity: The purity of the sample is determined by the relative area of the n-pentyl isobutyrate peak compared to the total area of all peaks in the chromatogram.

-

Identification: Confirmation of the compound's identity is achieved by comparing its retention time to that of a known standard or by analyzing the mass spectrum obtained from a GC-MS system.

-

Caption: General workflow for GC analysis.

References

An In-depth Technical Guide to the Spectroscopic Data of Pentyl 2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl 2-methylpropanoate (B1197409) (also known as pentyl isobutyrate or amyl isobutyrate), a fragrance and flavoring agent. Due to the limited availability of public experimental spectroscopic data for pentyl 2-methylpropanoate, this guide presents the available experimental mass spectrometry data for the target molecule and utilizes experimental data from its close structural analog, butyl 2-methylpropanoate, for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This approach provides valuable insights into the expected spectroscopic behavior of pentyl 2-methylpropanoate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation

Table 1: Mass Spectrometry Data for Pentyl 2-methylpropanoate

| m/z | Intensity | Assignment |

| 43 | 100.0 | [C3H7]+ |

| 71 | 50.6 | [C4H7O]+ |

| 89 | 45.3 | [C4H9O2]+ |

| 70 | 34.0 | [C5H10]+ |

| 41 | 27.6 | [C3H5]+ |

Data obtained from the National Institute of Standards and Technology (NIST) WebBook.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Esters

-

Sample Preparation: A dilute solution of pentyl 2-methylpropanoate in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For esters like pentyl 2-methylpropanoate, characteristic absorptions for the C=O and C-O bonds are expected. The following data is for the structural analog, butyl 2-methylpropanoate .

Data Presentation

Table 2: Infrared Spectroscopy Data for Butyl 2-methylpropanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1460 | Medium | C-H bend (alkane) |

| 1180 | Strong | C-O stretch (ester) |

Note: The IR spectrum of pentyl 2-methylpropanoate is expected to be very similar to that of butyl 2-methylpropanoate, with the primary difference being minor shifts in the fingerprint region (below 1500 cm⁻¹) due to the longer pentyl chain.

Experimental Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of the neat liquid sample (butyl 2-methylpropanoate) is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument's software is used to acquire and process the data.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for structural elucidation. The following data is for the structural analog, butyl 2-methylpropanoate .

Data Presentation

Table 3: ¹H NMR Spectroscopic Data for Butyl 2-methylpropanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.07 | Triplet | 2H | -OCH₂- |

| 2.46 | Septet | 1H | -CH(CH₃)₂ |

| 1.62 | Multiplet | 2H | -OCH₂CH₂- |

| 1.37 | Multiplet | 2H | -CH₂CH₃ |

| 1.12 | Doublet | 6H | -CH(CH₃)₂ |

| 0.94 | Triplet | 3H | -CH₂CH₃ |

Note: For pentyl 2-methylpropanoate, the chemical shifts for the isobutyrate portion (-CH(CH₃)₂ and the two methyl groups) would be very similar. The signals for the pentyl chain would differ, with an additional methylene (B1212753) group signal and slight shifts for the other methylene protons.

Table 4: ¹³C NMR Spectroscopic Data for Butyl 2-methylpropanoate

| Chemical Shift (δ, ppm) | Assignment |

| 177.21 | C=O |

| 64.14 | -OCH₂- |

| 34.15 | -CH(CH₃)₂ |

| 30.7 | -OCH₂CH₂- |

| 19.24 | -CH₂CH₃ |

| 19.06 | -CH(CH₃)₂ |

| 13.7 | -CH₂CH₃ |

Note: In the ¹³C NMR spectrum of pentyl 2-methylpropanoate, the carbonyl and isobutyrate carbon signals would be at very similar chemical shifts. The pentyl chain would show five distinct signals, with the terminal methyl group appearing at approximately 14 ppm.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a larger number of scans are typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Spectroscopic Data Interpretation and Structural Elucidation

The combination of MS, IR, and NMR data allows for the unambiguous determination of the structure of pentyl 2-methylpropanoate.

Caption: Relationship between spectroscopic methods and structural information.

References

Amyl Isobutyrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl isobutyrate, also known as pentyl 2-methylpropanoate, is an organic ester recognized for its characteristic fruity aroma, reminiscent of apples, pears, and bananas.[1][2] This compound is a key ingredient in the flavor and fragrance industries and also finds applications in cosmetics and pharmaceuticals as a perfuming or flavoring agent.[2][3] This technical guide provides an in-depth overview of amyl isobutyrate, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual workflows to elucidate these processes.

Physicochemical Properties of Amyl Isobutyrate

A summary of the key physicochemical properties of amyl isobutyrate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2445-72-9 | [1][2][4][5][6] |

| Molecular Formula | C₉H₁₈O₂ | [1][2][4][5][6] |

| Molecular Weight | 158.24 g/mol | [1][2][3][4][6] |

| Appearance | Colorless liquid | [4][5] |

| Odor Profile | Fruity, apple, sweet, pineapple, tropical | [1][6] |

| Boiling Point | 175 - 177 °C | [5] |

| Flash Point | 59.44 °C | [3][4] |

| Density | 0.853 - 0.862 g/cm³ @ 20-25°C | [3][4] |

| Refractive Index | 1.391 - 1.421 @ 20°C | [3][4][5] |

| Solubility | Soluble in ethanol | [3] |

| Vapor Pressure | ~1.09 mmHg @ 25°C | [3] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of amyl isobutyrate, providing a framework for laboratory application.

Enzymatic Synthesis of Amyl Isobutyrate

Enzymatic synthesis is favored for its high specificity and milder reaction conditions, aligning with green chemistry principles.[4] The following protocol is a general guideline using an immobilized lipase (B570770).

Materials and Equipment:

-

Enzyme: Immobilized lipase (e.g., Lipozyme TL IM, Novozym 435)[4]

-

Substrates: Isoamyl alcohol (Isopentyl alcohol) and Butyric acid[4]

-

Solvent (optional): n-Heptane or n-Hexane[4]

-

Apparatus: Shaking incubator or magnetic stirrer with temperature control, reaction vessels, Gas Chromatograph (GC) for analysis, rotary evaporator.[4]

Procedure:

-

Reaction Setup: In a screw-capped flask, combine isoamyl alcohol and butyric acid. If a solvent is used, dissolve the substrates in n-heptane.[5]

-

Enzyme Addition: Add the immobilized lipase to the substrate mixture. The enzyme-to-substrate ratio can be optimized for specific conditions.[3]

-

Incubation: Place the reaction vessel in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 45°C) and agitation speed (e.g., 240 rpm).[6]

-

Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture to monitor the progress. Analyze the samples using Gas Chromatography (GC) to determine the concentration of amyl isobutyrate.[4]

-

Product Recovery: Once the reaction reaches the desired conversion, separate the immobilized enzyme from the mixture by filtration for potential reuse.[4]

-

Purification: Remove the solvent (if used) under reduced pressure with a rotary evaporator. The crude product can be further purified by vacuum distillation if necessary.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amyl Isobutyrate

GC-MS is a powerful technique for the identification and quantification of amyl isobutyrate.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A capillary column suitable for ester analysis (e.g., HP-5, SLB-IL76i, or HP-INNOWAX).[7][8]

-

Carrier Gas: Helium or Hydrogen.[7]

-

Oven Temperature Program: An example program could be: start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.[4] This can be optimized based on the specific column and analytes.

-

Injector and Detector Temperature: Typically set around 250°C.[7]

Sample Preparation:

-

Standard Solutions: Prepare a series of calibration standards of amyl isobutyrate in a suitable solvent like hexane (B92381) or methylene (B1212753) dichloride.[1]

-

Internal Standard: Add a constant concentration of an internal standard to each calibration standard and sample to ensure accurate quantification.[1]

-

Sample Dilution: For clean samples, a direct dilution with the chosen solvent may be sufficient. For more complex matrices, a liquid-liquid extraction may be necessary.[1]

Analysis Procedure:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC.[4]

-

Data Acquisition: Run the GC-MS method and acquire the data.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of amyl isobutyrate to the peak area of the internal standard against the concentration of the standards. Use this curve to determine the concentration of amyl isobutyrate in the samples.[1]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the synthesis and analysis of amyl isobutyrate.

Caption: Workflow for the enzymatic synthesis of amyl isobutyrate.

Caption: Workflow for the GC-MS analysis of amyl isobutyrate.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 7. ijrpc.com [ijrpc.com]

- 8. mdpi.com [mdpi.com]

The Natural Occurrence of Pentyl Isobutyrate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of pentyl isobutyrate and its isomers in the plant kingdom. It consolidates available quantitative data, details common experimental protocols for its identification and quantification, and illustrates the biosynthetic pathways involved. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Introduction

This compound (also known as amyl isobutyrate) is an ester characterized by its fruity aroma, reminiscent of apricot, banana, and pineapple. As a volatile organic compound (VOC), it plays a role in plant-insect interactions, acting as an attractant for pollinators or a defense compound against herbivores. Its presence and concentration can vary significantly between plant species, cultivars, and even different parts of the same plant. Understanding the natural distribution and biosynthesis of this ester is crucial for applications in the flavor and fragrance industry, as well as for exploring its potential pharmacological activities.

Natural Occurrence and Quantitative Data

This compound and its structural isomers have been identified as natural constituents in a variety of plants. While extensive quantitative data for this compound across numerous species is limited in publicly available literature, existing studies confirm its presence. The following tables summarize the known occurrences and available quantitative data for this compound and its related isomers.

Table 1: Documented Occurrence of this compound and its Isomers in Plants

| Compound Name | Isomer | Plant Species | Common Name | Plant Part | Reference |

| This compound | n-pentyl | Humulus lupulus | Hops | Cones | |

| This compound | n-pentyl | Mangifera indica | Mango | Fruit | |

| 2-Pentyl isobutyrate | sec-pentyl | Musa sapientum | Banana | Fruit | [1] |

| 3-Methylthis compound | iso-pentyl | Anthemis nobilis | Roman Chamomile | Flower Oil | [2] |

| 2-Methylbutyl isobutyrate | iso-pentyl | Humulus lupulus | Hops | Cones |

Table 2: Quantitative Data for this compound Isomers in Plants

| Compound Name | Plant Species | Cultivar | Concentration | Analytical Method | Reference |

| 2-Methylbutyl isobutyrate | Humulus lupulus | Chinook | Linearly increases during cone maturation | GC-MS |

Note: Specific quantitative data for n-pentyl isobutyrate in Mangifera indica and Humulus lupulus was not available in the reviewed literature. The data for Humulus lupulus pertains to the isomer 2-methylbutyl isobutyrate.

Biosynthesis of this compound

The biosynthesis of branched-chain esters like this compound in plants is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. The general pathway involves a series of enzymatic reactions that convert these amino acids into their corresponding acyl-CoAs and alcohols, which are then esterified.

The key steps in the biosynthesis of this compound are:

-

Transamination: The branched-chain amino acid (in this case, derived from leucine or isoleucine pathways) undergoes transamination to form an α-keto acid. This reaction is catalyzed by a branched-chain aminotransferase (BCAT) .

-

Decarboxylation: The α-keto acid is then decarboxylated to form an aldehyde by a decarboxylase .

-

Reduction: The resulting aldehyde is reduced to its corresponding alcohol (pentanol) by an alcohol dehydrogenase (ADH) .

-

Acyl-CoA Formation: Isobutyryl-CoA is derived from the catabolism of valine.

-

Esterification: Finally, the alcohol (pentanol) and the acyl-CoA (isobutyryl-CoA) are condensed to form this compound. This final step is catalyzed by an alcohol acyltransferase (AAT) .

Caption: Biosynthetic pathway of this compound from branched-chain amino acids.

Experimental Protocols

The identification and quantification of this compound in plant tissues are primarily achieved through chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). The volatile nature of this ester makes headspace sampling techniques particularly suitable.

Sample Preparation and Extraction

A common and effective method for extracting volatile compounds from plant material is Headspace Solid-Phase Microextraction (HS-SPME). This technique is solvent-free, sensitive, and relatively simple to perform.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Homogenization: A known weight of fresh plant material (e.g., 1-5 g of fruit pulp, leaves, or flowers) is homogenized. This can be done by grinding in liquid nitrogen or using a high-speed blender.

-

Vial Preparation: The homogenized sample is placed in a headspace vial (e.g., 10 or 20 mL). To enhance the release of volatiles, a saturated solution of sodium chloride (NaCl) can be added to the sample matrix. This increases the ionic strength of the aqueous phase, thereby increasing the volatility of the analytes.

-

Incubation: The vial is sealed with a septum cap and incubated at a controlled temperature (e.g., 40-60 °C) for a specific period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace. Agitation during incubation can improve the release of analytes.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined time (e.g., 20-40 minutes) at the same temperature. The volatile compounds adsorb onto the fiber.

-

Desorption: The SPME fiber is then retracted and immediately inserted into the hot injection port of a GC-MS system, where the adsorbed volatiles are thermally desorbed onto the analytical column.

Caption: General experimental workflow for the analysis of plant volatiles using HS-SPME-GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Column: A non-polar or medium-polarity column is typically used for volatile analysis. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is commonly used as the detector.

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless for high sensitivity.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Data Analysis

-

Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley). The retention index (RI) of the compound, calculated using a series of n-alkanes, is also used to confirm the identification by comparing it with literature values.

-

Quantification: For quantitative analysis, an internal standard (a compound not naturally present in the sample) is added to the sample before extraction. A calibration curve is generated using standards of this compound at known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Conclusion

This compound and its isomers are naturally occurring esters found in a range of plant species, contributing to their characteristic aromas. While the biosynthesis from branched-chain amino acids is relatively well understood, comprehensive quantitative data across different plants remains an area for further research. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the continued exploration and quantification of this and other volatile compounds in the plant kingdom. This knowledge is fundamental for advancements in food science, perfumery, and the discovery of novel bioactive compounds.

References

Pentyl isobutyrate synthesis from pentanol and isobutyric acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of pentyl isobutyrate, an ester recognized for its fruity aroma and applications in various industries. The document details two primary synthetic methodologies: the classic Fischer esterification and a greener enzymatic approach. It includes comprehensive experimental protocols, quantitative data for reaction optimization, and visual diagrams of workflows and reaction mechanisms to support research and development efforts.

Fischer Esterification of Pentanol and Isobutyric Acid

Fischer-Speier esterification is a well-established method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is reversible, and to achieve high yields, the equilibrium is shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.[2][3]

General Reaction Scheme

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

Isobutyric acid

-

Pentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Separatory funnel

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isobutyric acid and pentanol. An excess of one of the reactants can be used to drive the reaction; typically the less expensive reactant is used in excess.[4] For example, use a 1:1.2 molar ratio of isobutyric acid to pentanol. If using a Dean-Stark apparatus for water removal, add a suitable solvent like toluene.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of the reactants) to the stirred reaction mixture.

-

Reflux: Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux using a heating mantle. The reaction time can vary from 1 to 10 hours, depending on the scale and temperature.[1] If using a Dean-Stark trap, continue reflux until no more water is collected.[5]

-

Work-up:

-

Drying and Solvent Removal:

-

Purification:

-

Purify the crude this compound by distillation.[4] Collect the fraction boiling at the expected boiling point of this compound (approximately 176-177 °C at atmospheric pressure).

-

Quantitative Data for Fischer Esterification (Representative)

| Parameter | Value/Condition | Reference |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:4 (excess alcohol is common) | [4] |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | [1] |

| Catalyst Loading | 1-5 mol% relative to the limiting reagent | [5] |

| Temperature | Reflux temperature of the mixture (typically 60-110 °C) | [1] |

| Reaction Time | 1 - 10 hours | [1] |

| Yield | 50-90% (highly dependent on conditions and water removal) | [7] |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green alternative to traditional chemical methods, utilizing lipases as biocatalysts.[8] This method provides high specificity, milder reaction conditions, and can be performed in solvent-free systems.[8] Immobilized lipases are often used to facilitate catalyst recovery and reuse.[8]

General Reaction Scheme

Experimental Protocol: Enzymatic Synthesis

This protocol is based on procedures for the synthesis of similar pentyl esters using immobilized lipase (B570770).

Materials:

-

Isobutyric acid

-

Pentanol

-

Immobilized lipase (e.g., Lipozyme® 435 - Candida antarctica lipase B immobilized)[9]

-

Organic solvent (e.g., n-hexane, optional)

-

Molecular sieves (optional, for water removal)

-

Orbital shaker or stirred reactor

-

Filtration setup

Procedure:

-

Reaction Setup: In a sealed flask, combine isobutyric acid and pentanol. The reaction can be run in a solvent-free system or with an organic solvent like n-hexane.[8][10]

-

Catalyst Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is a critical parameter to optimize.

-

Incubation: Place the reaction vessel in an orbital shaker or a stirred reactor at a controlled temperature (typically 30-70 °C).[8]

-

Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the consumption of the acid or the formation of the ester by gas chromatography (GC) or titration.[8]

-

Catalyst Recovery: After the reaction reaches the desired conversion, the immobilized enzyme can be recovered by simple filtration.[8]

-

Purification: The product can be purified from the remaining starting materials by vacuum distillation.

Quantitative Data for Enzymatic Synthesis of Pentyl Esters

The following data is compiled from studies on the synthesis of pentyl acetate (B1210297) and pentyl propanoate, which are structurally similar to this compound.

| Parameter | Value/Condition | Reference |

| Enzyme | Immobilized Lipase (e.g., Lipozyme 435) | [11] |

| Molar Ratio (Alcohol:Acid) | 1:1 to 2:1 | [11] |

| Temperature | 40 - 70 °C | [8][11] |

| Enzyme Loading | 5-15% (w/w of limiting reactant) | [10] |

| Solvent | Solvent-free or n-hexane | [8][10] |

| Reaction Time | 8 - 48 hours | [9] |

| Conversion | >80% | [9][11] |

| Enzyme Reusability | Up to 10 cycles with minimal loss of activity | [8] |

Visualizations

Fischer Esterification Workflow

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Fischer Esterification Mechanism

Caption: Key steps in the mechanism of Fischer esterification.

Enzymatic Synthesis Workflow

Caption: A typical workflow for the enzymatic synthesis of this compound.

Ping-Pong Bi-Bi Mechanism for Enzymatic Esterification

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 9. mdpi.com [mdpi.com]

- 10. redalyc.org [redalyc.org]

- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]

An In-depth Technical Guide to the Safety and Handling of Pentyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for pentyl isobutyrate (also known as isobutyric acid, pentyl ester or amyl isobutyrate). The information is intended for professionals in research and development who may handle this chemical. This guide collates critical data on its physical and chemical properties, potential hazards, handling protocols, and emergency procedures.

Chemical Identification

This compound is a carboxylic ester characterized by a fruity aroma.

| Identifier | Value |

| Chemical Name | Pentyl 2-methylpropanoate[1][2][3] |

| Synonyms | Isobutyric acid, pentyl ester; Amyl isobutyrate; n-Pentyl isobutyrate[1][2] |

| CAS Number | 2445-72-9[1][2][3] |

| Molecular Formula | C9H18O2[1][2][3] |

| Molecular Weight | 158.24 g/mol [1][3] |

| Chemical Structure | InChI=1S/C9H18O2/c1-4-5-6-7-11-9(10)8(2)3/h8H,4-7H2,1-3H3[2] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Appearance | Colorless liquid[4] | [4] |

| Boiling Point | 162 - 176.5 °C | [1][4] |

| Flash Point | 56 - 59.4 °C | [1][4] |

| Density | 0.857 - 0.874 g/cm³ | [1][4] |

| Melting Point | -73 °C (estimate) | [1] |

| Vapor Pressure | 1.09 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; Soluble in alcohol and ethers. | [5] |

| LogP (o/w) | 2.38 | [1] |

Hazard Identification and Toxicity

While this compound is not classified as hazardous under GHS criteria in many reports, it is considered a flammable liquid.[3][4][6] Detailed toxicological data is limited.

GHS Classification: Flammable Liquid, Category 3.[4] Signal Word: Warning.[4] Hazard Statement: Flammable liquid and vapor.[4]

| Toxicity Data | Value |

| Oral/Parenteral Toxicity | Not determined[6] |

| Dermal Toxicity | Not determined[6] |

| Inhalation Toxicity | Not determined[6] |

Note: The toxicological properties have not been fully investigated.[4] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[4][7]

-

Take precautionary measures against static discharges.[4][7]

-

Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical and ventilating equipment.[4]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[4][7]

-

Store in a corrosives area if necessary, away from incompatible materials.[7]

-

Incompatible Materials: Strong oxidizing agents, bases, and reducing agents.[4][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (8-inch minimum). Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU).[8]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

-

Body Protection: Wear flame-retardant antistatic protective clothing.[9]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors.

Emergency and First-Aid Procedures

Immediate action is required in case of accidental exposure.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, call a physician.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[4][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[7]

Fire-Fighting and Spill Management

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use CO2, dry chemical, or alcohol-resistant foam.[4][7][8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air, especially at elevated temperatures.[9]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]

Spill Management:

-

Ensure adequate ventilation and remove all sources of ignition.[7]

-

Evacuate personnel to safe areas.[7]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Contain and collect spillage with non-combustible absorbent material (e.g., sand, earth, vermiculite) and place in a container for disposal according to local regulations.[7]

Experimental Protocols

Detailed experimental data for this compound is not widely published. The following are generalized protocols for key safety-related experiments.

A. Flash Point Determination (Closed-Cup Method)

This protocol describes a generalized method, such as the Pensky-Martens closed-cup test (ASTM D93), to determine the flash point of a flammable liquid.

-

Apparatus: A closed-cup flash point tester, consisting of a test cup, lid, shutter, ignition source, and heating mechanism.

-

Procedure:

-

Pour the sample of this compound into the test cup to the marked level.

-

Place the lid on the cup and begin stirring at a specified rate.

-

Apply heat to the sample at a slow, constant rate.

-

At prescribed temperature intervals, apply the ignition source by opening the shutter.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

-

Record the temperature.

-

B. Acute Oral Toxicity (LD50) - General Guideline (e.g., OECD 420)

This protocol outlines the general "Fixed Dose Procedure" for assessing acute oral toxicity.

-

Principle: It is a stepwise procedure using a small number of animals (typically rats). The method aims to identify a dose causing evident toxicity but not mortality to estimate the LD50 range.

-

Procedure:

-

Healthy, young adult rodents are fasted prior to dosing.

-

A starting dose (e.g., 300 mg/kg) of this compound is administered by gavage to a single animal.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, four additional animals are dosed sequentially at the same level.

-

If the first animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

-

The outcome (survival or death) determines the subsequent dosing level for the next animal.

-

The LD50 is determined based on the statistical analysis of the dose-response relationship observed.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships in chemical safety assessment.

Caption: Experimental workflow for chemical safety assessment.

Caption: Logical relationship for hazard management.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

-

Waste Disposal Methods: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] Contact a licensed professional waste disposal service to dispose of this material.[8]

-

Contaminated Packaging: Dispose of as unused product.[8] Do not reuse empty containers.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Propanoic acid, 2-methyl-, pentyl ester [webbook.nist.gov]

- 3. Amyl isobutyrate | C9H18O2 | CID 75554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-pentyl isobutyrate, 54340-93-1 [thegoodscentscompany.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Pentyl isobutyrate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Pentyl Isobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as amyl isobutyrate) is an ester recognized for its characteristic fruity aroma, reminiscent of apple, banana, and apricot.[1] Its applications are primarily in the flavor and fragrance industries, but its properties as a non-polar organic compound make it relevant in various chemical and pharmaceutical contexts, including its potential use as a solvent or in formulation studies.[2] Understanding the solubility of this compound in common organic solvents is crucial for its effective use in research, development, and industrial applications.

This technical guide provides a summary of the available solubility data for this compound, outlines a detailed experimental protocol for determining its solubility, and presents a logical workflow for this determination process.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented below, as these properties influence its solubility characteristics.

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| CAS Number | 2445-72-9 |

| Boiling Point | 176-177 °C @ 760 mmHg[1] |

| Density | 0.853 - 0.862 g/cm³ @ 25 °C[1] |

| logP (o/w) | 3.177 (estimated)[1] |

The relatively high octanol-water partition coefficient (logP) indicates a non-polar (lipophilic) nature, suggesting good solubility in organic solvents and poor solubility in water.

Solubility Data

| Solvent | Temperature | Solubility | Notes |

| Water | 25 °C | 117.8 mg/L (0.0118 g/100mL)[1] | Estimated value; considered insoluble to practically insoluble. |

| Alcohol (general) | Ambient | Soluble[1] | The term "alcohol" typically implies good miscibility with short-chain alcohols like ethanol (B145695) and methanol. |

| Organic Solvents (general) | Ambient | High Solubility | As a non-polar ester, it is expected to be miscible with a wide range of organic solvents such as acetone, ethers, and hydrocarbons, a principle often summarized as "like dissolves like". |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following protocol outlines a standard laboratory procedure based on the widely accepted "shake-flask" method. This method is a foundational technique for determining the saturation point of a solute in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that saturation is reached. A general starting point is to add approximately 1-2 g of this compound to 10 mL of the organic solvent.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended. For viscous solvents or compounds that dissolve slowly, 48-72 hours may be necessary.

-

A preliminary test can be run by taking measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are within an acceptable margin of error (e.g., <5%).

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess, undissolved this compound to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully extract an aliquot of the clear supernatant using a syringe. Avoid disturbing the undissolved solute at the bottom of the vial.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any suspended microparticles.

-

Accurately weigh the collected filtrate, then dilute it to the mark with the same organic solvent. A precise dilution is critical for accurate quantification.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the diluted sample and the calibration standards using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve and determine the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility is typically expressed in g/100 mL, g/L, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Pentyl Isobutyrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of pentyl isobutyrate, a key flavoring and fragrance agent. This document consolidates available data, details the experimental methodologies for determining these physicochemical properties, and presents a visual representation of a standard experimental workflow.

Physicochemical Properties of this compound

This compound, also known as amyl isobutyrate or pentyl 2-methylpropanoate, is an ester with the molecular formula C9H18O2.[1][2] Its physical properties, particularly vapor pressure and boiling point, are critical for its application in various industrial and research settings.

The following table summarizes the reported vapor pressure and boiling point for different isomers of this compound. It is crucial to distinguish between the straight-chain isomer (n-pentyl isobutyrate) and other branched-chain isomers, as these structural differences influence their physical properties.

| Property | n-Pentyl Isobutyrate | 2-Pentyl Isobutyrate |

| CAS Number | 2445-72-9[1] | 54340-93-1[3] |

| Molecular Weight | 158.24 g/mol [1] | 158.24 g/mol [3] |

| Boiling Point | 176.5 °C at 760 mmHg[1] | 165.20 °C at 760.00 mm Hg (estimated)[3] |

| Vapor Pressure | 1.09 mmHg at 25°C[1] | 1.895000 mmHg at 25.00 °C (estimated)[3] |

Experimental Protocols for Determination of Vapor Pressure and Boiling Point

The determination of accurate vapor pressure and boiling point data relies on precise experimental techniques. The following sections describe common methodologies employed for esters like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be used to determine the boiling point of an ester.

-

Distillation Method: A simple or fractional distillation apparatus can be used to measure the boiling point. The liquid is heated in a flask, and the temperature of the vapor that distills is measured with a thermometer. The temperature at which the bulk of the liquid distills at a constant temperature is recorded as the boiling point.[4]

-

Thiele Tube Method: This is a micro-method that requires a small amount of the sample. The sample is sealed in a capillary tube and heated in a Thiele tube containing a high-boiling point liquid. The temperature at which a continuous stream of bubbles emerges from the capillary tube corresponds to the boiling point.[4]

-

Reflux Method: A reflux setup, where the vapor is condensed and returned to the boiling liquid, can also be used. A thermometer placed in the vapor phase above the boiling liquid will register the boiling point.[4]

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.

-

Ebullioscopic Method: This direct method involves measuring the boiling temperature of the substance at different applied pressures. By systematically varying the pressure in the apparatus, a vapor pressure curve can be generated.[5][6]

-

Thermogravimetric Analysis (TGA): TGA is an indirect method where the mass of a sample is measured over time as the temperature changes. The rate of mass loss due to evaporation can be related to the vapor pressure of the substance. This method is particularly useful for substances with low volatility.[5]

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the vapor pressure of liquids. The sample is heated in a sealed pan with a small pinhole. The onset temperature of the endothermic peak, which corresponds to the boiling of the liquid, is measured at different pressures.[7]

-

Transpiration Method: In this technique, an inert gas is passed over the substance at a known flow rate, becoming saturated with the vapor. The amount of substance transported by the gas is determined, from which the vapor pressure can be calculated.[8]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of an ester using the distillation method.

Caption: Workflow for Boiling Point Determination by Distillation.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Propanoic acid, 2-methyl-, pentyl ester [webbook.nist.gov]

- 3. 2-pentyl isobutyrate, 54340-93-1 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. air.unimi.it [air.unimi.it]

- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Pentyl Isobutyrate: A Comprehensive Technical Guide to its Thermodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a centralized database of the thermodynamic and physical properties of pentyl isobutyrate. The information is compiled from various chemical databases and scholarly articles to support research and development activities. This document includes quantitative data presented in structured tables, detailed experimental protocols for the synthesis and thermal analysis of this compound, and visualizations of key experimental workflows.

Core Thermodynamic and Physical Properties

This compound, also known as amyl isobutyrate or pentyl 2-methylpropanoate, is an organic ester with the molecular formula C₉H₁₈O₂.[1] It is recognized for its characteristic fruity aroma. The following tables summarize its key thermodynamic and physical properties.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 158.24 g/mol | [1] |

| Boiling Point | 176.5 °C at 760 mmHg | [2] |

| Melting Point | -73 °C (estimate) | [2] |

| Density | 0.874 g/cm³ | [2] |

| Vapor Pressure | 1.09 mmHg at 25 °C | [2] |

| Flash Point | 59.4 °C | [2] |

| Refractive Index | 1.3864 (estimate) | [2] |

| LogP (Octanol/Water) | 2.37580 | [2] |

Thermodynamic Properties

Critically evaluated thermodynamic data for this compound is available through the NIST/TRC Web Thermo Tables (WTT).[3][4] While direct access to the full datasets may require a subscription, the available information indicates the types of data that can be found.

| Property | Temperature Range | Phase | Source |

| Ideal Gas Heat Capacity (Cp,gas) | 200 K to 1000 K | Ideal Gas | [3] |

| Enthalpy | 200 K to 1000 K | Ideal Gas | [3] |

| Enthalpy | 250 K to 616.42 K | Liquid in equilibrium with Gas | [3] |

| Enthalpy of Vaporization | 255 K to 629 K | Liquid to Gas | [3] |

| Enthalpy of Formation | Standard Conditions | Gas, Liquid | [3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of this compound.

Synthesis via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of isobutyric acid and pentan-1-ol, using a strong acid catalyst such as sulfuric acid.[5]

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Isobutyric acid

-

Pentan-1-ol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

-

Boiling chips

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isobutyric acid and a molar excess of pentan-1-ol. Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours to reach equilibrium.[6]

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution), and finally with brine.[6]

-

Separate and discard the aqueous layer after each wash.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification:

-

Decant or filter the dried liquid to remove the drying agent.

-

Purify the crude this compound by simple distillation.[6] Collect the fraction that distills at the boiling point of this compound (approximately 176-177 °C at atmospheric pressure).

-

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal properties of substances like this compound, including melting point, glass transition temperature, and heat of fusion.[7]

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

Analytical balance

-

This compound sample

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample into a clean aluminum DSC pan using an analytical balance.

-

Hermetically seal the pan with a lid using a crimper. This is crucial to prevent the volatilization of the sample during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and heat flow using a standard reference material with a known melting point and enthalpy of fusion (e.g., indium).

-

Place the sealed sample pan and the reference pan into the DSC cell.

-

Set the instrument to purge with an inert gas, such as nitrogen, at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point.

-

Ramp the temperature at a controlled heating rate, typically between 5 °C/min and 20 °C/min.

-

The temperature range should encompass the expected thermal transitions of this compound.

-

A cooling cycle can also be programmed to study crystallization behavior.

-

-

Data Analysis:

-

The DSC thermogram will plot heat flow versus temperature.

-

Analyze the resulting curve to determine the onset temperature and peak temperature of endothermic events (like melting) or exothermic events (like crystallization).[8]

-

The area under the melting peak can be integrated to calculate the enthalpy of fusion.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

References

- 1. Amyl isobutyrate | C9H18O2 | CID 75554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. Propanoic acid, 2-methyl-, pentyl ester [webbook.nist.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. qualitest.ae [qualitest.ae]

Pentyl Isobutyrate: A Technical Guide for Fragrance Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl isobutyrate, also known as amyl isobutyrate, is a key fragrance ingredient valued for its characteristic sweet, fruity aroma, often described as reminiscent of apple and pear.[1] This technical guide provides a comprehensive overview of this compound for researchers and professionals in the fields of fragrance chemistry, sensory science, and toxicology. The document details the physicochemical properties, synthesis, analytical characterization, and sensory evaluation of this aliphatic ester. Furthermore, it explores the toxicological profile and the underlying biochemical mechanisms of its odor perception. This guide is intended to serve as a core resource for the scientific community engaged in the research and development of fragrance ingredients.

Introduction

Esters form a significant class of volatile organic compounds that are principal contributors to the natural aromas of fruits and flowers.[2][3] this compound (CAS No. 2445-72-9) is an ester of isobutyric acid and n-pentanol, widely utilized in the fragrance and flavor industries to impart fruity notes to a variety of consumer products, including perfumes, cosmetics, and personal care items.[1] Its chemical stability and pleasant olfactory profile make it a versatile ingredient in fragrance formulations.[1] Understanding the technical aspects of this compound, from its synthesis to its biological interactions, is crucial for its effective and safe application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in fragrance formulations, including its stability, volatility, and solubility. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [4][5][6] |

| Molecular Weight | 158.24 g/mol | [4][5][6] |

| CAS Number | 2445-72-9 | [4][5][6] |

| Appearance | Colorless liquid | [1] |

| Odor Profile | Sweet, fruity, apple, pear | [1] |

| Boiling Point | 176.5 °C at 760 mmHg | [4] |

| Melting Point | -73 °C (estimate) | [4] |

| Flash Point | 59.4 °C | [4] |

| Density | 0.874 g/cm³ | [4] |

| Vapor Pressure | 1.09 mmHg at 25°C | [4] |

| Refractive Index | 1.3864 (estimate) | [4] |

| LogP (o/w) | 2.37580 | [4] |

| Solubility | Soluble in alcohol; sparingly soluble in water. |

Synthesis and Purification

This compound is typically synthesized via Fischer esterification, an acid-catalyzed reaction between isobutyric acid and n-pentanol.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound based on established methods for Fischer esterification.

Materials:

-

Isobutyric acid

-

n-Pentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)